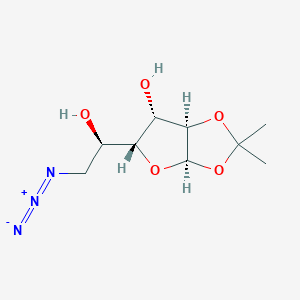

6-Azido-6-desoxy-1,2-O-isopropyliden-α-D-glucofuranose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose is a significant compound in the field of biomedical research. It is a derivative of glucose, modified to include an azido group at the sixth position and an isopropylidene group protecting the 1,2-hydroxyl groups.

Wissenschaftliche Forschungsanwendungen

6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex molecules and iminosugars.

Biology: Employed in the study of glycosidase inhibition and carbohydrate metabolism.

Medicine: Potential use in the development of antiviral drugs due to its ability to inhibit viral replication.

Industry: Utilized in the production of bioconjugates and drug delivery systems.

Wirkmechanismus

Target of Action

6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose primarily targets glycosidases, a group of enzymes that hydrolyze glycosidic bonds in carbohydrates. These enzymes play crucial roles in various biological processes, including digestion, cellular signaling, and pathogen recognition .

Mode of Action

The compound interacts with glycosidases by mimicking the natural substrates of these enzymes. The azido group at the 6-position of the glucose analog allows it to bind to the active site of glycosidases, inhibiting their activity. This inhibition occurs through competitive binding, where the compound competes with natural substrates for the enzyme’s active site .

Biochemical Pathways

By inhibiting glycosidases, 6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose affects several biochemical pathways. These include the breakdown of complex carbohydrates into simpler sugars, which is essential for energy production and cellular metabolism. The inhibition of glycosidases can lead to the accumulation of undigested carbohydrates, impacting cellular energy balance and signaling pathways .

Pharmacokinetics

The pharmacokinetics of 6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed through the gastrointestinal tract and distributed to various tissues. Its isopropylidene group enhances stability and bioavailability by protecting the molecule from premature degradation. Metabolism primarily occurs in the liver, where the compound is converted into active metabolites. Excretion is mainly through the kidneys .

Result of Action

At the molecular level, the inhibition of glycosidases by 6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose leads to reduced hydrolysis of glycosidic bonds. This results in decreased availability of monosaccharides for cellular uptake and metabolism. At the cellular level, this can cause alterations in energy production, signaling pathways, and overall cellular function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose. For instance, the compound’s stability is enhanced in neutral to slightly acidic conditions, while extreme pH levels can lead to degradation. Temperature fluctuations can also affect its stability and efficacy, with optimal activity observed at physiological temperatures. Additionally, the presence of other substrates or inhibitors can modulate its binding affinity and inhibitory potency .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose are not fully understood yet. It is known that the installation of various functionalities via N- and/or O-alkylation has been shown to impart improved biological profiles and potencies to iminosugars .

Molecular Mechanism

The molecular mechanism of action of 6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose is not fully understood yet. It is known that the compound can be used as a chemical reporter to visualize protein-specific glycation in living cells .

Temporal Effects in Laboratory Settings

The temporal effects of 6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose in laboratory settings are not fully understood yet. It is known that the compound is stable and does not degrade easily .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose typically begins with D-glucose. The primary hydroxyl group of D-glucose is selectively tosylated, followed by nucleophilic displacement with sodium azide to introduce the azido group. The isopropylidene group is then introduced to protect the 1,2-hydroxyl groups. This process involves the following steps :

Tosylation: The primary hydroxyl group of D-glucose is tosylated using tosyl chloride in the presence of a base.

Azidation: The tosylated intermediate undergoes nucleophilic substitution with sodium azide to form the azido derivative.

Isopropylidene Protection: The 1,2-hydroxyl groups are protected by reacting with acetone in the presence of an acid catalyst to form the isopropylidene group.

Industrial Production Methods

Industrial production of 6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality .

Analyse Chemischer Reaktionen

Types of Reactions

6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a palladium catalyst.

Oxidation Reactions: The hydroxyl groups can be oxidized to form carbonyl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide is commonly used for introducing the azido group.

Reduction: Hydrogen gas with a palladium catalyst is used for reducing the azido group to an amine.

Oxidation: Oxidizing agents like pyridinium chlorochromate (PCC) can be used to oxidize hydroxyl groups.

Major Products Formed

Amine Derivatives: Reduction of the azido group forms amine derivatives.

Carbonyl Compounds: Oxidation of hydroxyl groups forms aldehydes or ketones.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,25,6-Di-O-isopropylidene-a-D-glucofuranose: A protected derivative of glucose used in similar synthetic applications.

1,23,4-Di-O-isopropylidene-6-deoxy-6-azido-α-D-galactopyranose: Used in carbohydrate chemistry and glycosidase inhibition studies.

Uniqueness

6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose is unique due to its specific combination of an azido group and isopropylidene protection, which provides distinct reactivity and stability. This makes it particularly valuable in the synthesis of biologically active molecules and therapeutic agents .

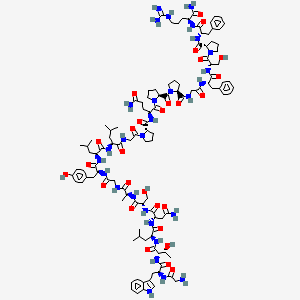

Eigenschaften

IUPAC Name |

(3aR,5R,6S,6aR)-5-[(1R)-2-azido-1-hydroxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O5/c1-9(2)16-7-5(14)6(15-8(7)17-9)4(13)3-11-12-10/h4-8,13-14H,3H2,1-2H3/t4-,5+,6-,7-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJOJEYOMRHMDB-OZRXBMAMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)C(CN=[N+]=[N-])O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](CN=[N+]=[N-])O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of using only an isopropylidene protecting group in the synthesis of 6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose?

A1: The research highlights the use of a single isopropylidene protecting group in the synthesis of 6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose. This approach is significant because it simplifies the synthesis process and aligns with the goal of reducing protecting group usage in the production of high Fsp3 index natural-product analogues, such as iminosugars []. Minimizing protecting groups can lead to shorter, more efficient synthetic routes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,8,11-tetraazacyclotetradecane) octahydrochloride](/img/structure/B1139614.png)